Ethyl 3-(1H-Pyrazol-3-Yl)Indolizine-1-Carboxylate
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Overview
Description
Ethyl 3-(1H-Pyrazol-3-Yl)Indolizine-1-Carboxylate is a heterocyclic compound that features both indolizine and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(1H-Pyrazol-3-Yl)Indolizine-1-Carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes to form the pyrazole ring . The indolizine moiety can be introduced through a Pd-catalyzed reaction starting from pyrrole derivatives and 1,4-dibromo-1,3-butadienes .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1H-Pyrazol-3-Yl)Indolizine-1-Carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (Dimethylformamide) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 3-(1H-Pyrazol-3-Yl)Indolizine-1-Carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of Ethyl 3-(1H-Pyrazol-3-Yl)Indolizine-1-Carboxylate involves its interaction with specific molecular targets. The indolizine moiety can interact with various biological receptors, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(1H-Indol-3-Yl)Indolizine-1-Carboxylate
- Ethyl 3-(1H-Pyrazol-5-Yl)Indolizine-1-Carboxylate
- Ethyl 3-(1H-Pyrazol-4-Yl)Indolizine-1-Carboxylate
Uniqueness
Ethyl 3-(1H-Pyrazol-3-Yl)Indolizine-1-Carboxylate is unique due to the specific positioning of the pyrazole ring, which can influence its reactivity and interaction with biological targets. This unique structure can lead to distinct biological activities and applications compared to other similar compounds .
Properties
IUPAC Name |
ethyl 3-(1H-pyrazol-5-yl)indolizine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-2-19-14(18)10-9-13(11-6-7-15-16-11)17-8-4-3-5-12(10)17/h3-9H,2H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQRNDNSTSQUBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CN2C(=C1)C3=CC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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